molecular formula C41H49N3O8S2 B2707497 Cy5 Tyramide CAS No. 1431148-26-3

Cy5 Tyramide

Cat. No. B2707497
CAS RN: 1431148-26-3
M. Wt: 775.98
InChI Key: XYAPINYSKRQJIZ-XBCIBYAXSA-M
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Description

Cy5 Tyramide is a red fluorescent dye utilized as a reporter fluorescent substrate for horseradish peroxidase (HRP)-catalyzed deposition . This is a signal amplification technique used in immunoassays and in situ hybridization of nucleic acids . It contains the bright Cy5 that can be readily detected with the standard Cy5 filter set .


Synthesis Analysis

The synthesis of this compound involves the attachment of Cy3, Cy3B, and Cy5 to the 5-position of thymidine by an ethynyl linker . This enables the synthesis of an oligonucleotide FRET system. The rigid linker between the dye and nucleobase minimizes dye–dye and dye–DNA interactions and reduces fluorescence quenching .


Molecular Structure Analysis

The molecular weight of this compound is 890.00 . The exact molecular structure is not provided in the search results.


Chemical Reactions Analysis

The chemical reactions involving this compound are primarily related to its role in Tyramide Signal Amplification (TSA). In TSA, HRP, in the presence of low concentrations of hydrogen peroxide, converts the labeled tyramine-containing substrate into an oxidized, highly reactive free radical. This radical can covalently bind to tyrosine residues at or near the HRP .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 890.00 . It has an excitation wavelength of 651 nm and an emission wavelength of 670 nm . The quantum yield is 0.271, 0.42 . It is soluble in DMSO .

Scientific Research Applications

Detection and Analysis in Biomedical Research

Cy5 Tyramide has significant applications in the field of biomedical research. It has been effectively used in the sensitive detection of hydrogen peroxide and glucose using quantum dot (QD)-based fluorescence resonance energy transfer (FRET) and tyramide reaction. This method has shown high sensitivity, and its application has been successfully extended to the determination of glucose levels in human sera (Huang et al., 2013).

Use in Cellular Imaging

This compound plays a crucial role in cellular imaging. It has been used in the preparation of Cy5 dye-doped core-shell silica fluorescent nanoparticles (SFNPs), which are employed as near-infrared fluorescent markers in cell recognition. These markers demonstrate enhanced photostability and detection sensitivity compared to pure Cy5 dye markers (He et al., 2007).

Enhancement of Immunofluorescent Assays

This compound enhances immunofluorescent assays, as seen in the rapid detection and enumeration of Naegleria fowleri in surface environmental water. This method combines immunofluorescent assay with detection by solid-phase cytometry, showing high efficiency and sensitivity (Pougnard et al., 2002).

Application in Drug and Imaging Agent Delivery Systems

In the study of dendrimers as drug, gene, and imaging agent delivery systems, this compound labeled dendrimers have shown significant promise. They have been used for quantitative biodistribution and imaging in neonatal rabbits, providing valuable insights into the effectiveness of these delivery vehicles (Lesniak et al., 2013).

Enhancing Visualization in Low Expression Protein Detection

This compound has been applied in methods to detect low expression proteins, such as in the detection of intestinal stem cell marker LGR5. It has shown superiority in intensifying the signal of low expression proteins, aiding in more accurate identification and study of such proteins (Yamazaki et al., 2015).

Mechanism of Action

Target of Action

Cy5 Tyramide is a far-red fluorescent reagent that is widely used for tyramide signal amplification (TSA) in various applications such as immunocytochemistry (ICC), immunohistochemistry (IHC), and in situ hybridization (ISH) . The primary target of this compound is the enzyme horseradish peroxidase (HRP), which is often conjugated to antibodies .

Mode of Action

The mode of action of this compound involves its interaction with HRP. In the presence of low concentrations of hydrogen peroxide, HRP converts the labeled tyramine-containing substrate into an oxidized, highly reactive free radical . This free radical can covalently bind to tyrosine residues at or near the HRP . This process results in the amplification of the signal, which is particularly useful for the detection of low abundance targets .

Biochemical Pathways

The biochemical pathway affected by this compound is the enzymatic amplification pathway involving HRP. The signal amplification conferred by the turnover of multiple tyramide substrates per peroxidase label translates into ultrasensitive detection of low-abundance targets . This allows for the use of smaller amounts of antibodies and hybridization probes .

Pharmacokinetics

It’s known that this compound is soluble in water, dmso, and dmf . Its solubility properties may influence its bioavailability.

Result of Action

The result of this compound’s action is the enhanced detection of target molecules in various applications. By amplifying the signal, this compound allows for the detection of low abundance targets in multiplexable fluorescent ICC, IHC, and ISH . This can overcome weak immunolabeling caused by suboptimal fixation procedures or low levels of target expression .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the enzyme HRP, which is crucial for this compound’s mode of action, requires an optimal pH and temperature for its activity. Moreover, the presence of hydrogen peroxide is necessary for the conversion of the tyramine-containing substrate . Therefore, these factors can influence the action, efficacy, and stability of this compound.

Future Directions

While specific future directions for Cy5 Tyramide were not found in the search results, one paper suggests that the use of common cyanine dyes like Cy3 and Cy5 as vectors for targeting and delivering cargoes to mitochondria in cancer cells could be a promising area of future research .

properties

IUPAC Name

1-ethyl-2-[5-[1-[6-[2-(4-hydroxyphenyl)ethylamino]-6-oxohexyl]-3,3-dimethyl-5-sulfoindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindole-5-sulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H49N3O8S2/c1-6-43-35-22-20-31(53(47,48)49)27-33(35)40(2,3)37(43)13-9-7-10-14-38-41(4,5)34-28-32(54(50,51)52)21-23-36(34)44(38)26-12-8-11-15-39(46)42-25-24-29-16-18-30(45)19-17-29/h7,9-10,13-14,16-23,27-28H,6,8,11-12,15,24-26H2,1-5H3,(H3-,42,45,46,47,48,49,50,51,52)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHSJCIBSNKLAMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)S(=O)(=O)[O-])C(C1=CC=CC=CC3=[N+](C4=C(C3(C)C)C=C(C=C4)S(=O)(=O)O)CCCCCC(=O)NCCC5=CC=C(C=C5)O)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H49N3O8S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

776.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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